molecular formula C22H27N5O B11650786 N'-[(E)-1H-indol-3-ylmethylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide

Cat. No.: B11650786
M. Wt: 377.5 g/mol
InChI Key: RDWUKWVUSWOXSG-ZMOGYAJESA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide compound under specific reaction conditions. The process may include steps such as:

    Formation of the Indole Derivative: This can be achieved through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.

    Condensation Reaction: The indole derivative is then reacted with a hydrazide compound in the presence of a suitable catalyst and solvent to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.

Scientific Research Applications

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

    Serotonin: A neurotransmitter with an indole core structure.

Uniqueness

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other indole derivatives

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C22H27N5O/c1-4-22(2,3)15-9-10-19-17(11-15)20(26-25-19)21(28)27-24-13-14-12-23-18-8-6-5-7-16(14)18/h5-8,12-13,15,23H,4,9-11H2,1-3H3,(H,25,26)(H,27,28)/b24-13+

InChI Key

RDWUKWVUSWOXSG-ZMOGYAJESA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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